4-Bromobenzo[d][1,3]oxathiole is a heterocyclic compound that belongs to the class of oxathiole derivatives. It is characterized by its unique structure, which includes a benzene ring fused to an oxathiole ring. The molecular formula of 4-bromobenzo[d][1,3]oxathiole is , and it has a molecular weight of approximately 221.09 g/mol. This compound is significant in various fields of research due to its potential applications in organic synthesis and medicinal chemistry.
The compound was first synthesized in the early 20th century, with its structure being elucidated through various spectroscopic methods including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. More recent studies have explored its synthesis and characterization, revealing its properties and potential uses in scientific research .
4-Bromobenzo[d][1,3]oxathiole can be classified as:
The synthesis of 4-bromobenzo[d][1,3]oxathiole typically involves the reaction of 4-bromophenol with thiophosgene or similar reagents under alkaline conditions. The following method outlines a common approach:
The molecular structure of 4-bromobenzo[d][1,3]oxathiole features a six-membered ring containing sulfur and oxygen atoms along with a bromine substituent on the benzene ring.
C1=CC=C2C(=C1)SC(=O)C=C2Br
AIUOUEPKBRDPLG-UHFFFAOYSA-N
4-Bromobenzo[d][1,3]oxathiole can undergo various chemical reactions typical for heterocycles:
For instance, reactions involving nucleophilic substitution typically require mild conditions and can yield various functionalized products that are valuable in synthetic organic chemistry .
4-Bromobenzo[d][1,3]oxathiole has potential applications in:
This compound exemplifies the versatility and importance of heterocyclic compounds in modern chemistry and material science . Further research into its properties and reactions could unveil new applications and enhance our understanding of its behavior in various chemical contexts.
CAS No.: 27821-45-0
CAS No.: 108354-13-8
CAS No.: 62770-67-6
CAS No.: 60202-70-2
CAS No.: